1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone
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Description
Synthesis Analysis
The synthesis of compounds related to 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone involves multiple steps, including cyclization, aminocarbonylation, and palladium-catalyzed reactions. A notable method includes the tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, leading to 2,3-dihydrobenzo[1,4]dioxine derivatives through the presence of catalytic amounts of PdI2 in conjunction with an excess of KI (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of derivatives similar to 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone has been elucidated using various spectroscopic methods, including NMR, FTIR, and X-ray crystallography. These studies help in understanding the conformation, stereochemistry, and electronic structure of such compounds. For instance, X-ray diffraction analysis has been used to establish the configuration around double bonds and the stereoselectivity of the reactions leading to these compounds (Gabriele et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone derivatives involves a variety of reactions, such as photochemical transformations, which lead to a range of products depending on the reaction conditions and the presence of specific functional groups. These transformations are crucial for synthesizing novel compounds with potential biological or material applications. For example, photochemical studies have shown how specific derivatives can undergo Norrish type I cleavage and photoreduction, leading to diverse photoproducts (Castellan et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in determining the applications and processing of these compounds. The determination of these properties is essential for designing materials with desired characteristics. Studies often use techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the thermal stability and phase transitions of these compounds.
Chemical Properties Analysis
The chemical properties of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone derivatives, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and redox behavior, are pivotal for their functionality in various chemical reactions and applications. For instance, the electrochemical properties and redox behavior can be explored through cyclic voltammetry to understand the electron transfer processes involved in their chemical reactions (Bayen et al., 2007).
Scientific Research Applications
Protective and Therapeutic Effects
- Taurine, similar in structure to 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone, demonstrates cytoprotective properties, including antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission. It shows protective and therapeutic ameliorations against oxidative stress-induced pathologies in both experimental and human models of diabetes mellitus and its complications (Sirdah, 2015).
Antimicrobial and Antitubercular Properties
- Benzothiazinones, structurally related to 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone, have shown significant antitubercular activity, as evidenced by their uniform susceptibility in clinical isolates of Mycobacterium tuberculosis from four European hospitals (Pasca et al., 2010).
Bioactive Properties and Pharmacological Activities
- 7-Methyljugulone, structurally related, is a biologically active naphthoquinone demonstrating a variety of pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. These properties highlight the potential of structurally related compounds in various therapeutic applications (Mbaveng & Kuete, 2014).
Role in Organic Chemistry and Catalysis
- Compounds like L-proline, sharing functional similarities with 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone, act as versatile organo-catalysts in organic chemistry, catalyzing asymmetric syntheses and various important reactions, emphasizing the catalytic and synthetic utility of such compounds in chemical processes (Thorat et al., 2022).
properties
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNHYCZHYHZGMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1N)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385391 |
Source
|
Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone | |
CAS RN |
164526-13-0 |
Source
|
Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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